molecular formula C22H23F4NO2 B1206776 三氟哌啶醇 CAS No. 749-13-3

三氟哌啶醇

货号 B1206776
CAS 编号: 749-13-3
分子量: 409.4 g/mol
InChI 键: GPMXUUPHFNMNDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Trifluperidol undergoes a synthesis process involving carbon/silicon exchange in the 4-position of the piperidine ring. This process results in the formation of sila-trifluperidol, a silicon analogue of trifluperidol. The synthesis is a multistep process, starting from triethoxy(vinyl)silane, leading to the isolation of sila-trifluperidol as the hydrochloride (Tacke et al., 2010).

Molecular Structure Analysis

The molecular structure of sila-trifluperidol, as a representative of trifluperidol, was characterized by single-crystal X-ray diffraction and solution NMR spectroscopy. This provided insights into the structural properties of trifluperidol derivatives (Tacke et al., 2010).

Chemical Reactions and Properties

Trifluperidol and its derivatives exhibit notable reactions and properties, particularly in pharmacological contexts. For example, the stability of sila-trifluperidol in aqueous solutions at different pH values was studied using ESI-MS experiments, highlighting its chemical reactivity (Tacke et al., 2010).

Physical Properties Analysis

The physical properties of trifluperidol, such as solubility, melting point, and stability, can be inferred from studies on its synthesis and molecular structure. However, specific details on these properties were not highlighted in the provided sources.

Chemical Properties Analysis

The chemical properties of trifluperidol, particularly its interaction with dopamine receptors, were studied. The pharmacological profiles of trifluperidol and sila-trifluperidol, as well as related compounds like haloperidol, were analyzed in functional receptor assays at human dopamine D1 and D2 receptors. This analysis revealed significant effects of sila-substitution on the pharmacological properties (Tacke et al., 2010).

科学研究应用

神经学:神经保护特性

三氟哌啶醇在临床前研究中被发现具有神经保护特性。 它已显示出在减少小胶质细胞中肿瘤坏死因子-α(TNF-α)和一氧化氮分泌方面的潜力,而这些因素在神经炎症中起着重要作用 {svg_1}此外,它可以调节神经胶质细胞中的促炎细胞因子,如IL-1-β和IL-2,这表明它在管理神经炎症性疾病方面的效用 {svg_2}.

精神病学:精神病治疗

作为丁酰苯类的一种强效抗精神病药,三氟哌啶醇用于治疗各种精神病,包括躁狂症和精神分裂症。 它的药理学特征与氟哌啶醇相似,但按重量计算效力更强,这也意味着它会导致更严重的副作用 {svg_3}.

药理学:西格玛受体阻断

在药理学研究中,三氟哌啶醇以其高亲和力西格玛受体阻断而闻名。 这种特性很重要,因为西格玛受体参与神经递质系统的调节,并且可能对治疗神经退行性疾病具有意义 {svg_4}.

药物再利用:神经疾病

药物再利用的概念涉及为现有药物寻找新的治疗用途。 三氟哌啶醇的多药理学潜力使其成为再利用治疗神经疾病的候选药物,其与代谢途径相互作用的能力可能是有益的 {svg_5}.

临床试验:抗精神病药比较

三氟哌啶醇已纳入比较不同抗精神病药的疗效和副作用的临床试验。 它强大的性质需要仔细剂量控制,以管理精神分裂症等疾病,同时最大限度地降低迟发性运动障碍和其他锥体外系副作用的风险 {svg_6}.

副作用研究:锥体外系症状

抗精神病药副作用研究通常包括三氟哌啶醇,因为它具有明显的副作用特征。 研究侧重于了解这些副作用(包括迟发性运动障碍)背后的机制,以改善患者预后并开发更耐受的药物 {svg_7}.

安全和危害

Trifluperidol is toxic if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to immediately call a poison center, rinse mouth, and dispose of contents/container to an approved waste disposal plant .

Relevant Papers

  • A paper titled “A New Butyrophenone: Trifluperidol a Psychiatric Evaluation in a Pediatric Setting” discusses the use of Trifluperidol in controlling behavioural disorders in disturbed children without impairing mental alertness .
  • Another paper titled “A Double Blind Comparison of Trifluperidol and Trifluoperazine in Chronic Schizophrenic Patients” compares Trifluperidol with Trifluoperazine in the treatment of chronic schizophrenic patients .
  • A recent paper titled “Reappraisal of trifluperidol against Nsp3 as a potential therapeutic for novel COVID-19: a molecular docking and dynamics study” investigates the potential therapeutic use of Trifluperidol against novel COVID-19 .

生化分析

Biochemical Properties

Trifluperidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors. This interaction inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor control. By blocking dopamine receptors, Trifluperidol helps alleviate symptoms of psychosis .

Cellular Effects

Trifluperidol exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine receptors affects the downstream signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects contribute to the therapeutic benefits of Trifluperidol in managing psychotic disorders .

Molecular Mechanism

The molecular mechanism of Trifluperidol involves its binding interactions with dopamine receptors. By binding to the D2 receptors, Trifluperidol inhibits the action of dopamine, preventing its binding and subsequent activation of the receptor. This inhibition leads to a decrease in dopamine-mediated signaling, which is associated with the reduction of psychotic symptoms. Additionally, Trifluperidol may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trifluperidol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Trifluperidol remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to Trifluperidol in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Trifluperidol vary with different dosages in animal models. At therapeutic doses, Trifluperidol effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including severe extrapyramidal symptoms and potential neurotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased risk of adverse effects .

Metabolic Pathways

Trifluperidol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites, which may have different pharmacological properties compared to the parent compound. Trifluperidol’s effects on metabolic flux and metabolite levels are essential considerations in understanding its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Trifluperidol is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues. These interactions influence the compound’s pharmacokinetics and contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of Trifluperidol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules. Post-translational modifications and targeting signals may direct Trifluperidol to specific compartments or organelles, influencing its pharmacological effects. Understanding the subcellular localization of Trifluperidol is essential for elucidating its mechanism of action and therapeutic potential .

属性

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMXUUPHFNMNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023703
Record name Trifluperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749-13-3
Record name Trifluperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluperidol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trifluperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluperidol
Reactant of Route 2
Reactant of Route 2
Trifluperidol
Reactant of Route 3
Reactant of Route 3
Trifluperidol
Reactant of Route 4
Trifluperidol
Reactant of Route 5
Trifluperidol
Reactant of Route 6
Reactant of Route 6
Trifluperidol

Q & A

Q1: What is the primary mechanism of action of Trifluperidol?

A1: Trifluperidol primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.

Q2: Does Trifluperidol interact with other receptors in the brain?

A2: Research suggests Trifluperidol can also interact with other neurotransmitter systems, including:

  • N-methyl-D-aspartate (NMDA) receptors: Studies show Trifluperidol acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []
  • β-adrenergic receptors: Trifluperidol has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.

Q3: What is the molecular formula and weight of Trifluperidol?

A3: Trifluperidol has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.

Q4: What spectroscopic techniques have been used to characterize Trifluperidol?

A4: Several spectroscopic methods have been employed for Trifluperidol analysis, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of Trifluperidol with cyclodextrins, revealing information about binding sites and affinities. []
  • Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify Trifluperidol levels in biological samples, such as plasma. []
  • Fluorescence Spectroscopy: Trifluperidol exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Trifluperidol?

A5: While the provided research doesn't offer a detailed ADME profile for Trifluperidol, some insights are available:

    Q6: What preclinical models have been used to investigate the effects of Trifluperidol?

    A6: Various animal models have been employed to study Trifluperidol's effects, including:

    • Rodent models of catalepsy: These models assess the cataleptic potential of Trifluperidol, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to Trifluperidol-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]
    • Rodent models of intestinal motility: Trifluperidol's impact on intestinal motility has been studied in cats. Findings suggest Trifluperidol can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []
    • Rabbit models of ocular hypertension: Research indicates Trifluperidol can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests Trifluperidol might have therapeutic potential in treating glaucoma, but further research is needed.

    Q7: What clinical studies have been conducted on Trifluperidol?

    A7: The provided research mentions several clinical trials evaluating Trifluperidol's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.

      Q8: What are the known side effects of Trifluperidol?

      A8: As with all antipsychotic medications, Trifluperidol can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:

      • Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance Trifluperidol's therapeutic benefits with its potential to induce EPS.
      • Lactation: A case report describes a non-pregnant female developing lactation while treated with Trifluperidol, suggesting a potential hormonal influence. []

      Q9: Are there any known drug interactions with Trifluperidol?

      A9: The provided research mentions a specific drug interaction:

      • β-blockers: Combining Trifluperidol with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing Trifluperidol.

      Q10: What are some areas for future research on Trifluperidol?

      A10: The provided research highlights several areas for further investigation, including:

      • Investigating the potential of Trifluperidol as a hypocholesterolemic agent: Research suggests Trifluperidol might interfere with cholesterol synthesis. [, ] Further studies could explore this property and its potential therapeutic implications.

      体外研究产品的免责声明和信息

      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。